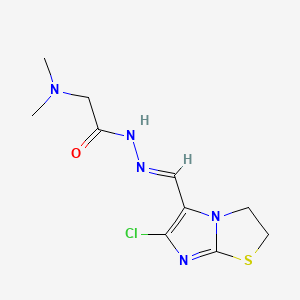
4-(Phenylazo)aniline, disulpho derivative, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Phenylazo)aniline, disulpho derivative, sodium salt is a chemical compound with the molecular formula C12H11N3Na2O6S2 and a molecular weight of 403.34 g/mol . This compound is also known by its systematic name, sodium, 6-amino-3-phenyldiazenyl-2-sulfobenzenesulfonate . It is characterized by the presence of an azo group (-N=N-) linking two aromatic rings, and two sulfonate groups (-SO3Na) attached to the aromatic rings .
Preparation Methods
The synthesis of 4-(Phenylazo)aniline, disulpho derivative, sodium salt typically involves the diazotization of aniline followed by coupling with a sulfonated aromatic compound . The reaction conditions often include acidic environments and controlled temperatures to ensure the stability of the diazonium intermediate . Industrial production methods may involve large-scale batch processes with stringent control over reaction parameters to achieve high yields and purity .
Chemical Reactions Analysis
4-(Phenylazo)aniline, disulpho derivative, sodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions typically target the azo group, converting it into corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, where substituents replace hydrogen atoms on the ring.
Common reagents and conditions for these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium dithionite . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(Phenylazo)aniline, disulpho derivative, sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a dye intermediate and in the synthesis of other azo compounds.
Biology: The compound is employed in staining techniques for microscopy and in the study of enzyme activities.
Medicine: Research explores its potential use in drug delivery systems and as a diagnostic agent.
Industry: It is utilized in the production of dyes, pigments, and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(Phenylazo)aniline, disulpho derivative, sodium salt involves its interaction with molecular targets through its azo and sulfonate groups . The azo group can participate in redox reactions, while the sulfonate groups enhance the compound’s solubility and reactivity . These interactions can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
4-(Phenylazo)aniline, disulpho derivative, sodium salt can be compared with other azo compounds such as:
4-(Phenylazo)aniline: Lacks the sulfonate groups, making it less soluble in water.
Disulpho derivatives of other aromatic amines: These compounds may have different reactivity and applications based on the nature of the aromatic amine.
The uniqueness of this compound lies in its combination of azo and sulfonate groups, which confer specific chemical properties and applications .
Properties
CAS No. |
61950-37-6 |
|---|---|
Molecular Formula |
C12H10N3NaO6S2 |
Molecular Weight |
379.3 g/mol |
IUPAC Name |
sodium;6-amino-3-phenyldiazenyl-2-sulfobenzenesulfonate |
InChI |
InChI=1S/C12H11N3O6S2.Na/c13-9-6-7-10(15-14-8-4-2-1-3-5-8)12(23(19,20)21)11(9)22(16,17)18;/h1-7H,13H2,(H,16,17,18)(H,19,20,21);/q;+1/p-1 |
InChI Key |
YDKRRZQSNRKUSG-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C(C(=C(C=C2)N)S(=O)(=O)[O-])S(=O)(=O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![(2R,7R)-6,11-dimethyl-3-oxa-6,11-diazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),9,12,14-tetraene;oxalic acid](/img/structure/B12753473.png)



